
1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound. This compound belongs to the class of pyrazoles, known for their wide applications in medicinal chemistry due to their diverse biological activities. This specific compound is synthesized for its potential use in various scientific research fields, including chemistry, biology, and medicine, due to its unique structural properties and reactive sites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide generally starts with the preparation of the core pyrazole structure
Step 1: Synthesize the pyrazole core by reacting 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled temperature and pressure.
Step 2: Introduce the indazole group through a series of nitration and reduction reactions, ensuring the maintenance of stereochemistry.
Step 3: Couple the pyrazole and indazole intermediates using cross-coupling reactions, often employing palladium catalysts and organic bases.
Industrial Production Methods: Industrial production would involve scaling up these reactions while ensuring safety and environmental compliance. High-throughput reactors, continuous flow synthesis, and automated systems are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield desulfonated pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible due to the presence of multiple reactive sites.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogenating agents, organometallic compounds
Major Products:
Oxidation Products: Sulfonic acid derivatives
Reduction Products: Desulfonated pyrazole derivatives
Substitution Products: Various substituted pyrazoles depending on the substituent used
Scientific Research Applications
This compound has shown potential in numerous scientific fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which is known to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs for treating conditions like inflammation and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers with enhanced stability and reactivity.
Mechanism of Action
The compound's effects are primarily due to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes and receptors that have sulfonamide-sensitive binding sites.
Pathways Involved: It inhibits specific enzymes by binding to their active sites, preventing them from catalyzing their usual reactions. This action can lead to therapeutic effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Lacks the indazole group but has similar sulfonamide properties.
N-(2-(3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)ethyl)-1H-pyrazole: Similar structure but without the sulfonamide group, affecting its biological activity and chemical reactivity.
This compound's uniqueness lies in its structural complexity and the presence of functional groups that confer specific chemical and biological properties, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N5O2S/c1-10-14(11(2)23(3)21-10)27(25,26)20-8-9-24-13-7-5-4-6-12(13)15(22-24)16(17,18)19/h20H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJUWUMNQMCSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2601290.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2601291.png)

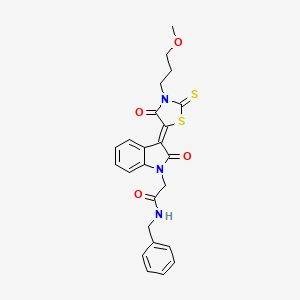
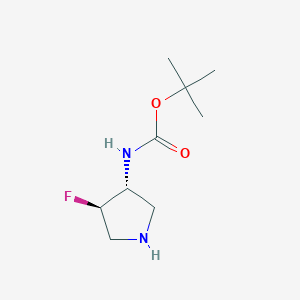
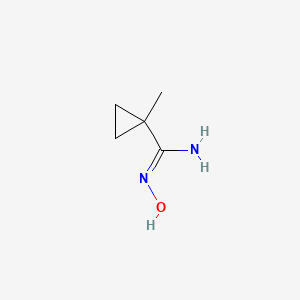
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2601301.png)
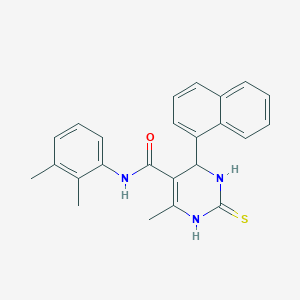
![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2601305.png)

![methyl 3-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}thiophene-2-carboxylate](/img/structure/B2601309.png)
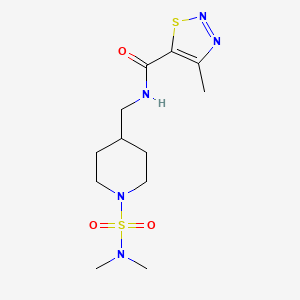
![ethyl 2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2601312.png)
![6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2601313.png)
